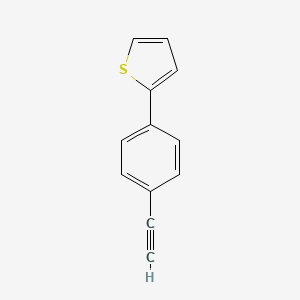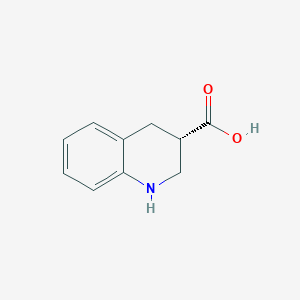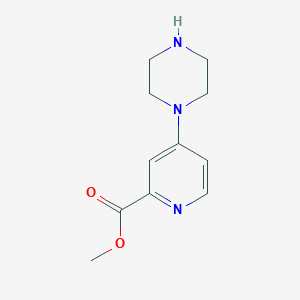
1-(Anthracen-9-yl)-6-bromopyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Anthracen-9-yl)-6-bromopyrene is a polycyclic aromatic hydrocarbon (PAH) derivative It consists of an anthracene moiety attached to a pyrene ring, with a bromine atom at the 6th position of the pyrene
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Anthracen-9-yl)-6-bromopyrene typically involves the coupling of 9-bromoanthracene with 6-bromopyrene. A common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium as a catalyst. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under an inert nitrogen atmosphere. Potassium carbonate (K₂CO₃) is often used as a base to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Anthracen-9-yl)-6-bromopyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products:
Oxidation: Anthracene-9,10-dione derivatives.
Reduction: 1-(Anthracen-9-yl)pyrene.
Substitution: 1-(Anthracen-9-yl)-6-alkoxypyrene or 1-(Anthracen-9-yl)-6-thiopyrene.
Aplicaciones Científicas De Investigación
1-(Anthracen-9-yl)-6-bromopyrene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Potential use in studying the interactions of PAHs with biological systems and their effects on cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and other electronic devices
Mecanismo De Acción
The mechanism of action of 1-(Anthracen-9-yl)-6-bromopyrene involves its interaction with molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can affect the electronic properties of the compound, making it useful in various applications such as fluorescence and photophysics .
Comparación Con Compuestos Similares
9-Bromoanthracene: A precursor in the synthesis of 1-(Anthracen-9-yl)-6-bromopyrene.
1-(Anthracen-9-yl)pyrene: Lacks the bromine atom, resulting in different reactivity and applications.
9,10-Dibromoanthracene: Contains two bromine atoms, leading to different substitution patterns and properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications .
Propiedades
Fórmula molecular |
C30H17Br |
|---|---|
Peso molecular |
457.4 g/mol |
Nombre IUPAC |
1-anthracen-9-yl-6-bromopyrene |
InChI |
InChI=1S/C30H17Br/c31-27-16-12-19-9-13-24-25(14-10-18-11-15-26(27)29(19)28(18)24)30-22-7-3-1-5-20(22)17-21-6-2-4-8-23(21)30/h1-17H |
Clave InChI |
KUWCGBNNEWUNFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC6=C7C5=C(C=C4)C=CC7=C(C=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-1-(6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B15131444.png)
![Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15131468.png)
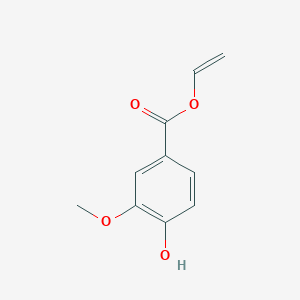
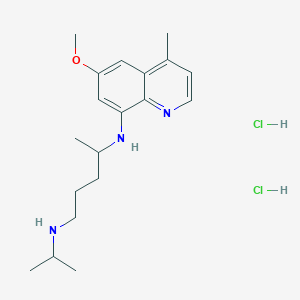

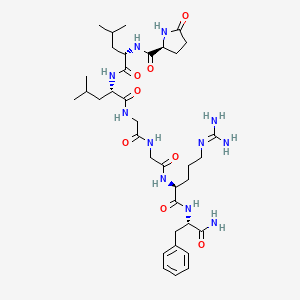
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B15131502.png)
![N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate](/img/structure/B15131508.png)
